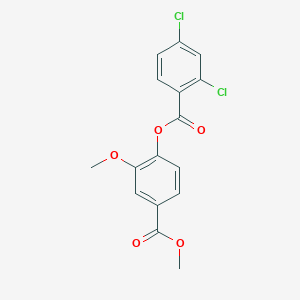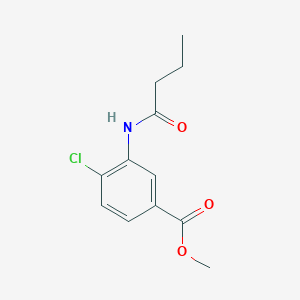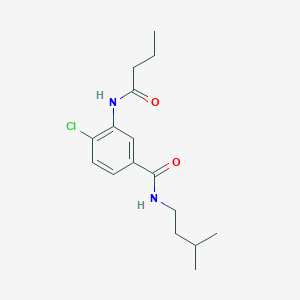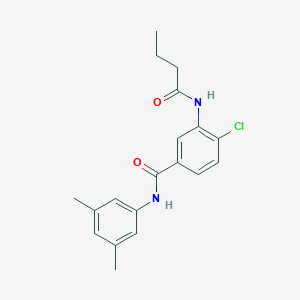![molecular formula C20H16ClN3O2 B309355 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by selectively inhibiting BTK, ITK, and TAK. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in T-cell signaling, which plays a critical role in the regulation of immune responses. By inhibiting these kinases, TAK-659 can block the activation and proliferation of B-cells and T-cells, leading to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In addition, TAK-659 has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its selectivity for BTK, ITK, and TAK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for oral administration. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other anticancer agents or immunomodulatory drugs to enhance its therapeutic efficacy. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of various types of cancers and autoimmune diseases. Further studies are also needed to investigate the potential long-term effects and safety of TAK-659 in humans.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent antitumor and immunosuppressive activity in preclinical studies. The selective inhibition of BTK, ITK, and TAK by TAK-659 makes it a promising candidate for the treatment of various types of cancers and autoimmune diseases. Further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to investigate its potential future applications.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminotoluene to form 2-chloro-5-(2-toluidinocarbonyl)benzoic acid. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to produce TAK-659. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, TAK-659 has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play crucial roles in the regulation of immune responses and are often dysregulated in cancer and autoimmune diseases.
Propiedades
Nombre del producto |
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide |
|---|---|
Fórmula molecular |
C20H16ClN3O2 |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
N-[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-5-2-3-7-17(13)23-19(25)14-8-9-16(21)18(11-14)24-20(26)15-6-4-10-22-12-15/h2-12H,1H3,(H,23,25)(H,24,26) |
Clave InChI |
CJFFQVBLYGBBMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
![Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B309283.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)



![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)